Ethyl 6-ethyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
CAS No.: 449767-62-8
Cat. No.: VC4332879
Molecular Formula: C23H29N3O6S2
Molecular Weight: 507.62
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 449767-62-8 |
|---|---|
| Molecular Formula | C23H29N3O6S2 |
| Molecular Weight | 507.62 |
| IUPAC Name | ethyl 6-ethyl-2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C23H29N3O6S2/c1-3-25-10-9-18-19(15-25)33-22(20(18)23(28)32-4-2)24-21(27)16-5-7-17(8-6-16)34(29,30)26-11-13-31-14-12-26/h5-8H,3-4,9-15H2,1-2H3,(H,24,27) |
| Standard InChI Key | BBZVXTMOEDZMAM-UHFFFAOYSA-N |
| SMILES | CCN1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Introduction
Ethyl 6-ethyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound belonging to the class of sulfonamide derivatives. It features a unique structure that includes multiple functional groups, making it of interest in medicinal chemistry for its diverse biological activities. The compound's molecular formula and weight are not explicitly provided in the available sources, but it is known to have a molecular weight of approximately 394.56 g/mol.
Biological Activity and Potential Applications
Ethyl 6-ethyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is believed to exhibit significant biological activity, potentially against various pathogens or cancer cell lines based on in vitro studies. Its mechanism of action is not fully elucidated but is thought to involve interactions with specific biological targets. The compound has potential applications in medicinal chemistry and pharmacology, particularly in the development of new therapeutic agents.
| Biological Activity | Potential Applications |
|---|---|
| Antimicrobial/Cancer | Medicinal chemistry and pharmacology |
| Mechanism of Action | Interaction with biological targets |
Comparison with Related Compounds
Other compounds in the sulfonamide derivative class, such as Ethyl 2-(4-(morpholinosulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate, also show promising biological activities. These compounds feature similar structural elements like the morpholinosulfonyl group, which enhances their therapeutic potential. Ethyl 6-isopropyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is another related compound with specific applications in inhibiting enzymes involved in metabolic pathways.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 6-ethyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate | Morpholinosulfonyl group | Potential antimicrobial/cancer activity |
| Ethyl 2-(4-(morpholinosulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | Morpholinosulfonyl group | Inhibition of cancer cell lines |
| Ethyl 6-isopropyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride | Morpholinosulfonyl group | Inhibition of glycolate oxidase |
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